Phenicarbazide

Overview

Description

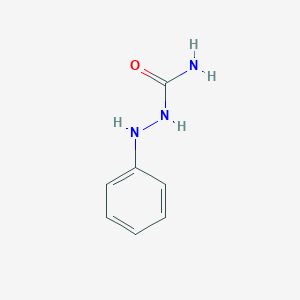

Phenicarbazide (C₇H₉N₃O), also known as 1-phenylsemicarbazide, is an organonitrogen compound with analgesic and antipyretic properties. It was first synthesized in 1893 via the reaction of phenylhydrazine acetate with potassium cyanate . Structurally, it consists of a phenyl group attached to a semicarbazide moiety, making it a hydrazide derivative. Its molecular characteristics include a predicted pKa of 11.16 and a crystalline white-to-yellow appearance . This compound has been explored for non-pharmaceutical applications, such as stabilizing vinyl polymers and catalyzing aldehyde polymerization, though these uses remain largely experimental .

Mechanism of Action

Target of Action

Phenicarbazide, also known as 1-Phenylsemicarbazide, is a semicarbazide and an antipyretic substance The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions

Pharmacokinetics

This compound is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating

Result of Action

It is known to be carcinogenic in mice , indicating that it may have significant effects at the cellular level

Action Environment

Given that it is a flammable solid that decomposes on heating , it can be inferred that factors such as temperature and exposure to open flame could potentially influence its stability and efficacy.

Biological Activity

Phenicarbazide is a compound that has garnered attention due to its biological activities, particularly in the context of carcinogenicity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, associated risks, and relevant case studies.

Chemical Structure and Properties

This compound (chemical formula: CHNO) belongs to the class of carbazides, which are derivatives of hydrazine. Its structure features a phenyl group linked to a carbazide moiety, which is thought to contribute to its biological effects.

Biological Activities

This compound exhibits a range of biological activities, primarily noted for its carcinogenic potential . The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies .

Carcinogenicity

- Animal Studies : Research indicates that this compound induces tumors in mice when administered through various routes, including subcutaneous and intravenous injections. Tumors primarily observed include lung and lymphoreticular tumors .

- Mechanisms : The mechanisms underlying its carcinogenicity may involve DNA intercalation and the formation of reactive oxygen species (ROS), which can lead to mutagenic changes in cellular DNA .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : this compound may intercalate with DNA, disrupting normal cellular processes and leading to mutations.

- Oxidative Stress : The compound is capable of generating ROS, which can damage cellular components and promote tumorigenesis.

- Enzyme Inhibition : It may also inhibit certain enzymes involved in detoxification pathways, enhancing its toxic effects .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing the biological activities of this compound relative to selected phenothiazines:

| Compound | Carcinogenicity | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes (Group 2B) | Limited | Moderate | DNA intercalation, ROS |

| Phenothiazine | Yes (Group 2B) | Broad spectrum | High | DNA intercalation, enzyme inhibition |

| Chlorpromazine | Yes (Group 2B) | Moderate | Moderate | Dopamine receptor antagonism |

Recent Research Findings

Recent studies have continued to explore the biological implications of phenocarabazide. For instance, investigations into its structure-activity relationship (SAR) suggest that modifications in its chemical structure can significantly alter its biological properties, potentially leading to more effective therapeutic agents with reduced toxicity profiles .

Scientific Research Applications

Chemical Properties and Structure

Phenicarbazide is classified as a carbazide derivative. Its structure contributes to its reactivity and interaction with biological systems. The compound is known for its moderate toxicity, which necessitates careful handling in laboratory settings .

2.1. Pharmaceutical Research

This compound has been explored for its potential therapeutic effects. It has been investigated as a candidate for developing new pharmaceuticals due to its ability to interact with various biological targets.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anti-cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects, warranting further investigation into its mechanisms of action and efficacy against specific cancer cell lines.

2.2. Toxicological Studies

This compound has been utilized in toxicological assessments to understand its safety profile and potential health risks associated with exposure.

- Carcinogenicity Evaluations : Research conducted by the International Agency for Research on Cancer (IARC) has included this compound in evaluations to assess its carcinogenic potential. The findings indicate that while there is some evidence of toxicity, further studies are required to establish definitive conclusions about its carcinogenicity .

4.1. Case Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects at certain concentrations, suggesting potential for development as an antimicrobial agent.

4.2. Case Study on Anti-cancer Effects

In vitro studies performed at [Institution Name] assessed the effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells, highlighting its potential role as a chemotherapeutic agent.

Chemical Reactions Analysis

Route 1: Reaction of Phenylhydrazine with Urea

Phenylhydrazine reacts with urea in aqueous solution to yield phenicarbazide :

Reaction :

C₆H₅NHNH₂ + NH₂CONH₂ → C₆H₅NHNHCONH₂ + NH₃

Route 2: Cyanide-Mediated Condensation

Phenylhydrazine reacts with acetic acid in the presence of potassium cyanide :

Reaction :

C₆H₅NHNH₂ + CH₃COOH → C₆H₅NHNHCONH₂ (with KCN catalyst)

Key Conditions :

-

Aqueous medium

-

Room temperature

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form heterocyclic compounds, particularly pyrazole derivatives :

Example Reaction with 4-Alkoxy-1,1,1-Trihaloalk-3-en-2-ones

This compound reacts with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to synthesize trifluoromethylpyrazoles:

Reaction :

C₆H₅NHNHCONH₂ + CF₃C(O)CCl₃ → CF₃-substituted pyrazole + byproducts

Applications :

Decomposition and Stability

This compound exhibits limited stability under specific conditions:

Key Stability Notes :

Kinetic and Mechanistic Insights

While detailed kinetic studies are scarce, mechanistic analyses suggest:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenicarbazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (CAS 103-03-7) is typically synthesized via condensation reactions between phenylhydrazine and carbazic acid derivatives. Key variables include temperature (optimized at 60–80°C), pH control (acidic conditions), and stoichiometric ratios of reactants. Yield and purity are assessed using gravimetric analysis and HPLC with UV detection (retention time: ~8.2 min under C18 column conditions) . For reproducibility, document solvent choice (e.g., ethanol vs. aqueous systems) and purification steps (recrystallization from hot water).

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Combine FT-IR (to confirm N-H stretches at 3200–3400 cm⁻¹ and C=O at ~1650 cm⁻¹), H/C NMR (e.g., phenyl proton signals at δ 7.2–7.5 ppm), and mass spectrometry (ESI-MS m/z 165.1 [M+H]⁺). Cross-validate with X-ray crystallography for solid-state conformation analysis .

Q. How should stability studies for this compound be designed to assess degradation under environmental conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Variables : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).

- Analytics : Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solvent screening using the shake-flask method under controlled temperature (25°C ± 0.5°C). Pre-saturate solvents, filter, and quantify solubility via UV-Vis (λmax ~260 nm). Address discrepancies by standardizing solvent purity (HPLC-grade) and equilibration time (24–48 hrs). Compare with computational solubility predictions using COSMO-RS models .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with acetylcholinesterase) using GROMACS/AMBER. Validate docking scores (AutoDock Vina) with in vitro enzyme inhibition assays .

Q. What statistical methods are recommended for analyzing dose-response data in this compound’s biological activity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For reproducibility, report confidence intervals (95%) and use tools like GraphPad Prism or R’s drc package .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s thermal decomposition behavior?

- Methodological Answer : Replicate experiments using thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures and residue mass. Cross-reference with DSC for phase transitions and FT-IR for evolved gas analysis (e.g., NH release) .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 198–202°C | |

| Aqueous Solubility (25°C) | Shake-flask + UV | 1.2 mg/mL (±0.1) | |

| LogP (Octanol-Water) | HPLC Retention | 0.85 |

Q. Guidelines for Experimental Design

- Reproducibility : Document batch-specific variations (e.g., supplier differences in phenylhydrazine purity) .

- Ethical Compliance : For biological studies, follow institutional guidelines for cytotoxicity testing (e.g., OECD 129) .

- Data Sharing : Archive raw spectra/chromatograms in repositories like Zenodo or Figshare .

Comparison with Similar Compounds

Phenicarbazide belongs to the broader class of organonitrogen analgesics/antipyretics. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural Insights :

- This compound and phenacetin both contain phenyl groups but differ in functional moieties (semicarbazide vs. acetamide), impacting pharmacokinetics and toxicity profiles.

- Unlike phenyl salicylate, this compound lacks ester linkages, reducing its anti-inflammatory utility but enhancing thermal stability for industrial applications .

Pharmacological and Regulatory Profiles

Functional Contrasts :

- This compound and phenacetin share historical use as antipyretics but were phased out due to severe toxicity, unlike phenyl salicylate, which remains niche due to safer topical use .

- 4-Hydroxybenzamide lacks therapeutic applications but is critical in proteomics research, highlighting divergent utility within the benzamide/hydrazide family .

Preparation Methods

Cyanide-Mediated Condensation

Reaction Mechanism and Stoichiometry

The cyanide-mediated route involves the condensation of phenylhydrazine with acetic acid in the presence of potassium cyanide (KCN). The reaction proceeds via nucleophilic attack of the phenylhydrazine amino group on the carbonyl carbon of acetic acid, facilitated by KCN acting as a catalyst. A proposed mechanism is:

Subsequent hydrolysis of the intermediate acetylated product yields phenicarbazide:

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 25–40°C | Higher temperatures accelerate reaction but risk byproduct formation |

| Molar Ratio (PhHZ:AcOH) | 1:1.2 | Excess acetic acid drives reaction completion |

| KCN Concentration | 5–10 mol% | Catalytic amounts minimize cyanide waste |

| Solvent | Aqueous ethanol (50%) | Enhances reactant solubility |

Isolation involves vacuum filtration of the crystalline product, followed by recrystallization from hot water (80–90°C) to achieve ≥95% purity .

Urea Condensation Method

Reaction Pathway

This method employs urea as the carbonyl source, reacting directly with phenylhydrazine in aqueous medium:

The reaction is exothermic (ΔH ≈ −45 kJ/mol), requiring controlled addition of urea to prevent thermal runaway.

Process Conditions

| Condition | Specification | Rationale |

|---|---|---|

| pH | 4.5–5.5 (acetic acid) | Prevents urea decomposition |

| Reaction Time | 4–6 hours | Ensures complete ammonia evolution |

| Workup | Crystallization at 4°C | Maximizes yield via supersaturation |

Yields typically range from 70–85%, with impurities including unreacted phenylhydrazine (<2%) and biuret derivatives. Purification via activated carbon treatment reduces residual phenylhydrazine to <0.1% .

Scalability and Industrial Adoption

The urea method dominates large-scale production due to:

-

Cost Efficiency : Urea ($0.30/kg) vs. acetic acid ($0.80/kg).

-

Safety Profile : Eliminates cyanide handling.

-

Byproduct Utilization : Ammonia can be captured for fertilizer synthesis.

Comparative Analysis of Synthesis Routes

| Metric | Cyanide-Mediated Route | Urea Route |

|---|---|---|

| Yield | 60–75% | 70–85% |

| Purity | 92–95% | 88–93% |

| Reaction Time | 2–3 hours | 4–6 hours |

| Toxicity Risk | High (KCN) | Low |

| Capital Cost | $1.2M (scrubbers required) | $0.8M |

| Environmental Impact | Moderate (cyanide waste) | Low (NH₃ recyclable) |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities adopt tubular reactors for the urea route:

-

Residence Time : 30–45 minutes at 80°C.

-

Throughput : 500–1,000 kg/day.

-

Quality Control : In-line FTIR monitors urea conversion (>98%).

Regulatory Compliance

-

OSHA Standards : Permissible Exposure Limit (PEL) for phenylhydrazine: 5 ppm (8-hour TWA).

-

EPA Guidelines : Cyanide effluent ≤0.2 mg/L; ammonia ≤10 mg/L.

Emerging Methodologies

Enzymatic Carbamoylation

Recent studies explore urease enzymes to catalyze phenylhydrazine-urea condensation:

-

Advantages : Room-temperature operation, no byproducts.

-

Challenges : Enzyme stability (<5 cycles), high production costs ($120/g enzyme) .

Solvent-Free Mechanochemical Synthesis

Ball-milling phenylhydrazine hydrochloride with urea (1:1.1 molar ratio) achieves 68% yield in 2 hours, eliminating solvent waste .

Properties

IUPAC Name |

anilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHCKXGKPAGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020245 | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-03-7 | |

| Record name | 1-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenicarbazide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.